molecular formula C9H10ClF3N2O2 B2490942 ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 345237-74-3

ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2490942
CAS No.: 345237-74-3
M. Wt: 270.64
InChI Key: HUNTWKCKPLUKBV-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a useful research compound. Its molecular formula is C9H10ClF3N2O2 and its molecular weight is 270.64. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been explored for its antimicrobial properties. A study synthesized derivatives of this compound and evaluated them as antibacterial agents against common pathogenic bacteria, including Gram-positive and Gram-negative strains. The results were compared with standard drugs like Ciprofloxacin and Tetracycline, indicating its potential in antimicrobial applications (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Anticancer and Anti-HCV Agents

Another research synthesized novel derivatives of this compound and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of various heterocyclic compounds. For instance, it was involved in the synthesis of new trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have potential applications as fluorescent molecules and as inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv (Wu et al., 2006).

Herbicidal Activity

This compound has also been involved in the synthesis of substituted phenyl pyrazole derivatives, which exhibited significant herbicidal activity. Some compounds showed high bioactivity at low dosages against weeds (Zhou, Xue, Wang, & Qu, 2010).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way , but further details would likely be found in the specific research studies using this compound.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of this compound are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions. As with all areas of scientific research, the specific future directions will depend on the results of ongoing studies.

Properties

IUPAC Name

ethyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNTWKCKPLUKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.